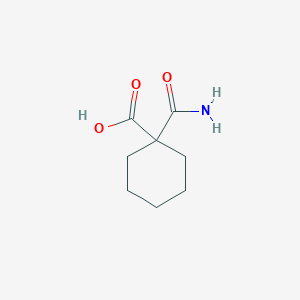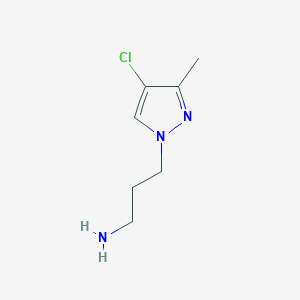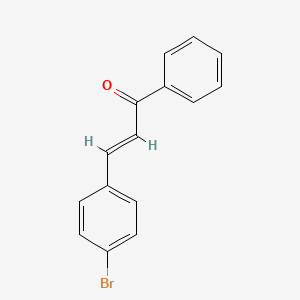
4-Bromochalcone
Vue d'ensemble
Description
4-Bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a bromine atom at the fourth position of the phenyl ring. Chalcones are a class of flavonoids with a structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is used in various scientific research applications.
Applications De Recherche Scientifique
4-Bromochalcone has a wide range of applications in scientific research, including:
Orientations Futures
Mécanisme D'action
Target of Action
Chalcones, the class of compounds to which 4-bromochalcone belongs, are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets of this compound would likely depend on its specific chemical structure and the biological context in which it is used.
Mode of Action
It is synthesized through the aldol condensation of p-bromobenzaldehyde and acetophenone . The interaction of this compound with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Chalcones are known to influence various biochemical pathways, including those involved in inflammation and oxidative stress . The bromo derivatives of chalcones, such as this compound, have been shown to exhibit antioxidant activity .
Pharmacokinetics
The molecular weight of this compound is 287151 Da , which is within the range generally considered favorable for oral bioavailability
Result of Action
Chalcones, including bromo derivatives, are known to exhibit antioxidant activity . Therefore, this compound might exert its effects by neutralizing reactive oxygen species, thereby reducing oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, reactions starting from 4-bromobenzaldehyde are particularly sensitive to excess temperatures . Therefore, the temperature and other environmental conditions could potentially affect the synthesis and stability of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromochalcone can be synthesized through the aldol condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction can be carried out under conventional conditions by stirring the mixture at room temperature or using microwave irradiation to enhance the reaction rate and yield . The reaction typically involves the following steps:
- Dissolve 4-bromoacetophenone and benzaldehyde in an appropriate solvent (e.g., ethanol).
- Add sodium hydroxide to the mixture and stir at room temperature or irradiate with microwaves.
- Isolate the product by filtration and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromochalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction of this compound can yield the corresponding dihydrochalcone.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.
Major Products:
Oxidation: Chalcone epoxides or other oxidized derivatives.
Reduction: Dihydrochalcone.
Substitution: Various substituted chalcone derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 4-Chlorochalcone
- 4-Methylchalcone
- 4-Fluorochalcone
- 4-Nitrochalcone
These compounds can be synthesized using similar aldol condensation reactions but with different substituted acetophenones and benzaldehydes.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031041 | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-66-9, 22966-09-2 | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of 4-bromochalcone and how is it characterized?
A1: this compound is an organic compound with the molecular formula C15H11BrO. Its structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl group. The bromine atom is specifically located at the para position (4th carbon) of one of the phenyl rings. [, ] Structurally, this compound crystallizes in the non-centrosymmetric space group Cc. []
- Mass spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound. []
Q2: What are the potential applications of this compound in materials science?
A2: The non-centrosymmetric crystal structure of this compound makes it a potential candidate for nonlinear optical (NLO) applications. [, ] NLO materials are capable of manipulating light in ways that linear materials cannot, leading to applications in areas like optical switching, data storage, and laser technology.
Q3: Has this compound been investigated for any biological activity?
A3: Research indicates that this compound, along with other bromochalcone derivatives, can be regiospecifically hydrogenated by specific yeast strains. [] This biotransformation process yields 2'-hydroxybromodihydrochalcones, compounds considered potential precursors for sweeteners. This finding suggests a possible application of this compound in the food industry.
Q4: How does the position of the bromine atom in bromochalcones affect their biotransformation?
A4: Studies show that the position of the bromine atom significantly influences the ability of yeast strains to biotransform 2'-hydroxybromochalcones. [] This highlights the importance of structural variations in influencing the interaction between these compounds and biological systems.
Q5: Are there any studies on the incorporation of this compound into polymeric materials?
A5: Yes, researchers have incorporated this compound into comb-like copolymers of amyl methacrylate and N-methacryloyl-(4-amino-4′-bromochalcone). [] This study investigated the molecular mobility of these polymers using dielectric spectroscopy and explored their potential for second-order nonlinear optical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


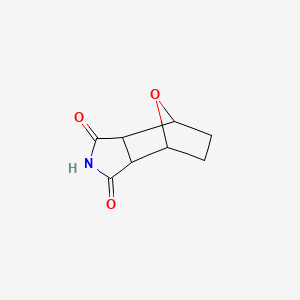
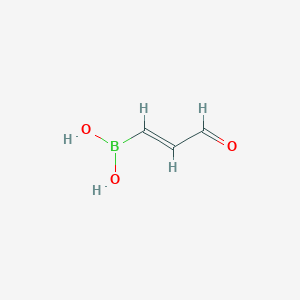

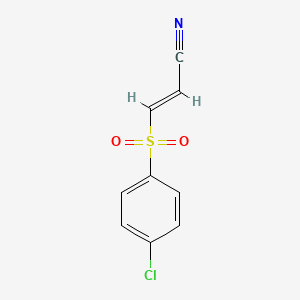

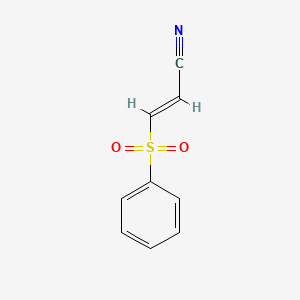
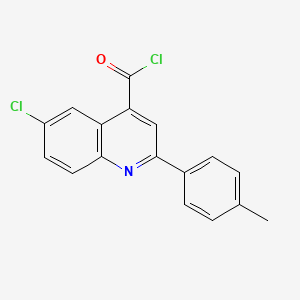
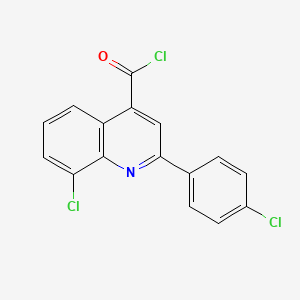

![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)
